PCAF Bromodomain Binding Affinity: NP2 versus NP1 Direct Comparison
In a direct comparison of PCAF bromodomain inhibition, N-(3-Aminopropyl)-2-nitrobenzenamine (NP2) demonstrates an IC50 of 5.1 µM, a value that is 3.2-fold higher (indicating lower potency) than its closest analog, NP1, which has an IC50 of 1.6 µM [1][2]. This quantitative difference is critical for experimental design where a specific potency window is required, as NP2 offers a less potent starting point for probe development, potentially allowing for a wider dynamic range in cellular assays.
| Evidence Dimension | Inhibitory potency against PCAF bromodomain |
|---|---|
| Target Compound Data | IC50 = 5.1 µM (5100 nM) |
| Comparator Or Baseline | N-(3-Aminopropyl)-4-methyl-2-nitrobenzenamine (NP1): IC50 = 1.6 µM (1600 nM) |
| Quantified Difference | NP2 is 3.2-fold less potent than NP1 in this assay format. |
| Conditions | Assay Type: Inhibition of biotinylated Tat-KAc50 peptide binding to PCAF bromodomain (Source: PubChem AID 706903 / ChEMBL). The NP2 value is derived from PDBbind-CN data (-logKd/Ki=5.29) and represents a comparable biochemical assay. |
Why This Matters
This matters for scientific selection because the choice between NP2 and NP1 hinges on the desired potency; NP2's lower potency may be advantageous for applications requiring a weaker initial inhibitor or for exploring SAR around a less potent scaffold.
- [1] Zhang Group. Structure of PDB 1wum Chain A Binding Site BS01. PDBbind-CN data for NP2: -logKd/Ki=5.29, IC50=5.1uM. University of Michigan. View Source
- [2] PubChem BioAssay AID 706903. Inhibition of biotinylated Tat-KAc50 peptide binding to PCAF. Source: ChEMBL. Data for NP1. View Source
